molecular formula C9H5ClFN3O2 B15311980 1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid

1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid

Cat. No.: B15311980
M. Wt: 241.60 g/mol
InChI Key: JVTXYXGPQGCCAV-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-fluoroaniline, which undergoes diazotization to form the corresponding diazonium salt.

    Formation of Triazole Ring: The diazonium salt is then reacted with sodium azide to form the triazole ring through a cycloaddition reaction.

    Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide under high pressure and temperature to yield the final product.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The carboxylic acid group can be involved in coupling reactions, such as amide bond formation with amines or esterification with alcohols.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and coupling agents like carbodiimides for amide formation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition, particularly those involving triazole derivatives.

    Medicine: Triazole derivatives are known for their antifungal and antimicrobial properties, making this compound a potential candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, such as blocking substrate binding or interfering with enzyme catalysis. The chloro and fluoro substituents can enhance the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid can be compared with other triazole derivatives, such as:

    1-(3-Chlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid: Lacks the fluoro substituent, which may result in different reactivity and binding properties.

    1-(3-Fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid: Lacks the chloro substituent, which can affect its chemical behavior and applications.

    1-(3-Bromo-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid:

The uniqueness of this compound lies in the combination of chloro and fluoro substituents, which can provide distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H5ClFN3O2

Molecular Weight

241.60 g/mol

IUPAC Name

3-(3-chloro-2-fluorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5ClFN3O2/c10-5-2-1-3-6(8(5)11)14-7(9(15)16)4-12-13-14/h1-4H,(H,15,16)

InChI Key

JVTXYXGPQGCCAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N2C(=CN=N2)C(=O)O

Origin of Product

United States

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